10-Hydroxydihydrosanguinarine
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Overview
Description
10-hydroxydihydrosanguinarine is a benzophenanthridine alkaloid comprising dihydrosanguinarine carrying a hydroxy substituent at the 10-position. It derives from a hydride of a sanguinarine.
Scientific Research Applications
Alkaloid Analysis in Papaver Somniferum Cultivars
10-Hydroxydihydrosanguinarine is identified as a major alkaloid in the root system of the Tasmanian Papaver somniferum L. elite cultivar. It is compared with the low-morphine cultivar "Marianne," demonstrating differential alkaloid regulation in each cultivar of P. somniferum (Frick et al., 2005).
Potential Inhibition of SARS CoV2
Computational studies suggest that 8-Hydroxydihydrosanguinarine, a derivative of sanguinarine, exhibits significant binding affinity with SARS CoV2 proteins, indicating potential as a therapeutic molecule for anti-COVID-19 drug design (Jena et al., 2022).
Antifungal Activity
The compound shows potent antifungal activity against clinical drug-resistant yeast isolates, suggesting its potential application in therapy for serious infections caused by drug-resistant fungi (Meng et al., 2009).
Reconstitution in Saccharomyces Cerevisiae
A study describes the reconstitution of a 10-gene plant pathway in Saccharomyces cerevisiae for the production of dihydrosanguinarine and its oxidized derivative, sanguinarine. This demonstrates the feasibility of producing high-value alkaloids in microbial systems (Fossati et al., 2014).
Apoptosis Induction in Cancer Cells
6-Methoxydihydrosanguinarine, a related compound, has been shown to induce apoptotic cell death in HT29 colon carcinoma cells, suggesting its potential in anticancer treatments (Lee et al., 2004).
Inhibitory Effects on LPS-Induced NO Production
Compounds related to this compound exhibit strong inhibitory activities toward LPS-induced NO production in macrophage RAW264.7 cells, suggesting anti-inflammatory applications (Park et al., 2011).
Properties
Molecular Formula |
C20H15NO5 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-15-ol |
InChI |
InChI=1S/C20H15NO5/c1-21-7-13-18(14(22)6-17-20(13)26-9-25-17)11-3-2-10-4-15-16(24-8-23-15)5-12(10)19(11)21/h2-6,22H,7-9H2,1H3 |
InChI Key |
UYMYPMGPARAZNU-UHFFFAOYSA-N |
SMILES |
CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O |
Canonical SMILES |
CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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